molecular formula C20H22N2O4S B2453896 3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-28-2

3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2453896
CAS RN: 868369-28-2
M. Wt: 386.47
InChI Key: OQBOIHOBHWHCEK-MRCUWXFGSA-N
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Description

The compound “3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . It also has a benzothiazole group, which is often found in dyes, pigments, and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a benzamide group, and several methoxy (-OCH3) groups. These functional groups could potentially influence the compound’s reactivity and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Anticancer Activity

  • Compounds structurally similar to 3,4,5-trimethoxy benzamide have been designed and evaluated for anticancer properties. For instance, a study reported the synthesis of substituted benzamides with moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Neuroprotective and Anticonvulsant Effects

  • A series of 1,3-benzothiazol-2-yl benzamides were prepared and evaluated for their anticonvulsant and neurotoxicity properties. These compounds showed promising results in models of epilepsy and did not exhibit neurotoxicity (Rana, Siddiqui, Khan, Haque, & Bhat, 2008).

Antimicrobial Applications

  • Certain thiazole derivatives, closely related to the compound , have shown antimicrobial activity. These compounds were effective against gram-positive and gram-negative bacterial species as well as antifungal species (Chawla, 2016).

Antibacterial Studies

Chemotherapy

  • The compound "3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide" and its derivatives are being explored for their potential use in chemotherapy, especially targeting various cancer cell lines.

Molecular Synthesis

  • The synthesis of benzamide derivatives, including compounds similar to the one , has been a focus for researchers aiming to explore their potential therapeutic uses. These synthetic efforts are crucial for advancing drug development and understanding molecular interactions (Hossaini, Heydari, Maghsoodlou, & Graiff, 2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a pharmaceutical, the mechanism could involve interaction with a specific biological target. Without more information, it’s difficult to speculate .

Safety and Hazards

As with any chemical compound, handling “3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” would require appropriate safety precautions. Without specific information, it’s recommended to assume that it could be harmful or hazardous .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could be a candidate for further study in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3,4,5-trimethoxy-N-(3,4,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-11-7-8-12(2)18-16(11)22(3)20(27-18)21-19(23)13-9-14(24-4)17(26-6)15(10-13)25-5/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBOIHOBHWHCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3,4,5-trimethoxy-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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